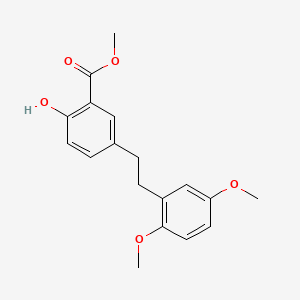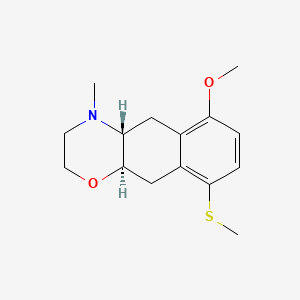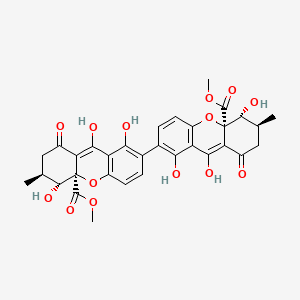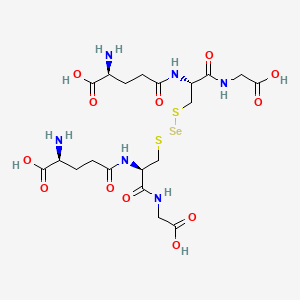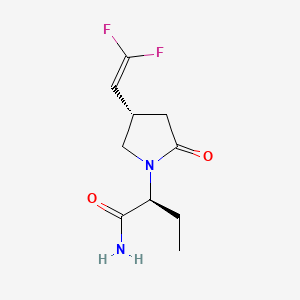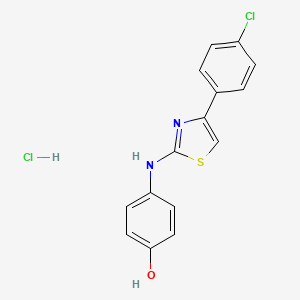
Sphingosine Kinase Inhibitor
Übersicht
Beschreibung
Sphingosine Kinase Inhibitors (SKI) are specific non-lipid sphingosine kinase (SK) inhibitors . They are primarily used for cell signaling applications .
Synthesis Analysis
The synthesis of SKI involves the introduction of rigid structures in the aliphatic lipid tail present in existing SKI . The compounds demonstrate activity at sub- to micromolar concentrations, making them more potent than any other reported SK inhibitor .Molecular Structure Analysis
The molecular structure of SKI involves a cyclohexyl ring binding in the cleft deep in the pocket, a trifluoromethyl group fitting in a small side cavity, and a hydrogen bond between the guanidino group and Asp308 .Chemical Reactions Analysis
SKI are designed to systematically introduce rigid structures in the aliphatic lipid tail present in existing SKI . They are selective towards SK compared with a panel of human lipid and protein kinases .Physical And Chemical Properties Analysis
SKI are cell permeable, potent, and specific inhibitors of sphingosine kinase .Wissenschaftliche Forschungsanwendungen
Cancer Therapy Applications
- Natural Products as Potential Inhibitors : Research has identified natural products as potential SKI, showcasing their role in cancer therapy by inhibiting Sphingosine kinase 1 (SphK1), a lipid kinase involved in cancer progression. Virtual screening of natural products led to the identification of compounds with appreciable binding affinity and SphK1 selectivity, offering a new avenue for developing cancer therapeutics (Jairajpuri et al., 2020).
- Ellagic Acid as an Inhibitor : A study found ellagic acid, a dietary polyphenol, to be a potent inhibitor of SphK1. Its inhibition of SphK1 demonstrated antiproliferative effects on lung cancer cells without affecting non-cancerous cells, indicating its potential for targeted cancer therapy (Gupta et al., 2019).
Inflammatory Diseases
- SphK1 in Inflammatory Diseases : SphK1's role extends beyond cancer to various inflammatory conditions. Inhibiting SphK1 activity has shown promise in the context of diseases like rheumatoid arthritis, diabetes, and asthma, highlighting its therapeutic potential across a spectrum of inflammatory disorders (Schnute et al., 2017).
Neurodegenerative Disorders
- Neuroinflammation and Cerebral Ischemia : SphK1 mediates neuroinflammation following cerebral ischemia, suggesting that SKI could offer a therapeutic strategy for reducing neuroinflammation and potentially mitigating the effects of stroke and other neurodegenerative conditions (Zheng et al., 2015).
Novel Therapeutic Targets
- Design and Development of Inhibitors : Research into the design and development of novel SKI emphasizes the ongoing efforts to identify and synthesize compounds that can selectively inhibit SphK1. These efforts include the exploration of urea, sulfonylurea, and sulfonamide derivatives as potential inhibitors, paving the way for the development of more effective therapies for cancer and inflammatory diseases (Roy et al., 2020).
Safety And Hazards
SKI should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The therapeutic potential of regulating SKI and its signal is currently being researched. Studies have shown that SKI can suppress the progression of various cancers by disrupting the glycolytic energy supply that drives tumor angiogenesis . Other studies have shown that SKI can enhance immunotherapy in mouse models of multiple myeloma . These findings suggest that SKI could provide leads for additional development of inhibitors of this important molecular target .
Eigenschaften
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVLAOYDGQLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587913 | |
| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]phenol hydrochloride | |
CAS RN |
1177741-83-1 | |
| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)
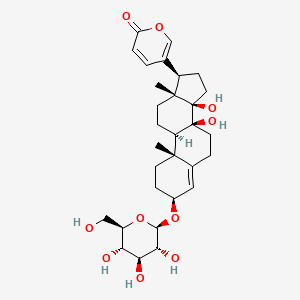
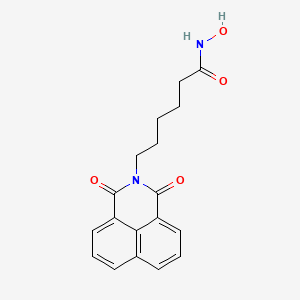
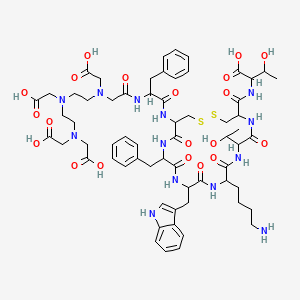
![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)
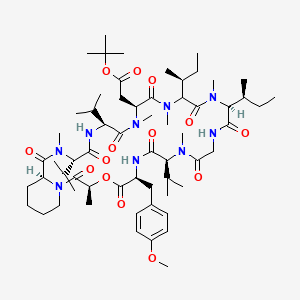
![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)
